molecular formula C7H9NO5 B11790705 4-Oxopiperidine-3,5-dicarboxylic acid CAS No. 137506-75-3

4-Oxopiperidine-3,5-dicarboxylic acid

Cat. No.: B11790705
CAS No.: 137506-75-3
M. Wt: 187.15 g/mol
InChI Key: HRVGVJXJUIVOPJ-UHFFFAOYSA-N
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Description

4-Oxopiperidine-3,5-dicarboxylic acid (CAS 137506-75-3) is a versatile piperidone-based scaffold with a molecular formula of C7H9NO5 and a molecular weight of 187.15 g/mol . This compound is characterized by its 4-oxo (ketone) group and two carboxylic acid functional groups at the 3 and 5 positions of the piperidine ring, making it a valuable dicarboxylic acid synthon for researchers . The presence of multiple reactive sites allows for extensive synthetic modification, facilitating its role as a key intermediate in the development of more complex molecules, including various piperidine derivatives which are prevalent in medicinal chemistry . Piperidine and oxopiperidine structures are frequently explored as core templates in drug discovery efforts, with applications noted in the synthesis of renin inhibitors and other pharmacologically active compounds . The compound's structure is amenable to advanced analytical characterization techniques, including High-Resolution Mass Spectrometry (HRMS) and multi-dimensional NMR spectroscopy (such as COSY, NOESY, HSQC, and HMBC), which are essential for confirming identity, purity, and stereochemistry in research settings . This compound is provided with a typical purity of 95% and is intended for research applications only . This product is not intended for diagnostic or therapeutic uses and is strictly not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137506-75-3

Molecular Formula

C7H9NO5

Molecular Weight

187.15 g/mol

IUPAC Name

4-oxopiperidine-3,5-dicarboxylic acid

InChI

InChI=1S/C7H9NO5/c9-5-3(6(10)11)1-8-2-4(5)7(12)13/h3-4,8H,1-2H2,(H,10,11)(H,12,13)

InChI Key

HRVGVJXJUIVOPJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C(CN1)C(=O)O)C(=O)O

Origin of Product

United States

Historical Development of Synthetic Strategies for 4 Oxopiperidine 3,5 Dicarboxylic Acid

Early Methodologies for the Construction of the 4-Oxopiperidine Core

The construction of the 4-oxopiperidine core has been a central theme in heterocyclic chemistry. One of the earliest and most significant methods for the synthesis of symmetrically substituted 4-piperidones is the Petrenko-Kritschenko piperidone synthesis , first reported in 1912. synarchive.comwikipedia.org This classical multicomponent reaction involves the condensation of two equivalents of an aldehyde with a β-keto ester and ammonia or a primary amine. synarchive.comsynarchive.com

A general representation of this early methodology is depicted below:

Scheme 1: General Scheme of the Petrenko-Kritschenko Piperidone Synthesis

Advanced Synthetic Methodologies for 4 Oxopiperidine 3,5 Dicarboxylic Acid

Ring-Closing Strategies and Their Mechanistic Underpinnings in the Formation of 4-Oxopiperidine-3,5-dicarboxylic acid

The formation of the piperidine (B6355638) ring is the crucial step in the synthesis of this compound. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the nitrogen atom and the carbon backbone.

Intramolecular cyclization reactions are powerful methods for constructing cyclic compounds, often favored for their thermodynamic and kinetic advantages due to the proximity of the reacting functional groups.

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to yield a β-keto ester. wikipedia.orgsynarchive.com This reaction is particularly well-suited for the formation of stable five- and six-membered rings, making it an excellent strategy for synthesizing the 4-oxopiperidine scaffold. wikipedia.orgorganic-chemistry.org The synthesis of 4-piperidones is frequently achieved through the addition of a primary amine to two moles of an acrylate ester, followed by a Dieckmann condensation. dtic.mil

The mechanism begins with the deprotonation of an α-carbon of the diester by a strong base, generating an enolate ion. wikipedia.org This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. alfa-chemistry.com Subsequent elimination of an alkoxide ion yields the cyclic β-keto ester. alfa-chemistry.com For the synthesis of this compound derivatives, a suitable acyclic precursor, such as a dialkyl N-substituted-3,3'-iminodipropionate, is required. The base-catalyzed cyclization of this precursor directly forms the desired 4-oxopiperidine ring with the keto group at position 4 and the carboxylate groups at positions 3 and 5.

Table 1: Representative Conditions for Dieckmann Condensation
BaseSolventTemperature (°C)Typical SubstrateReference
Sodium ethoxide (NaOEt)Ethanol (EtOH)Reflux1,6-Diesters alfa-chemistry.com
Potassium tert-butoxide (KOt-Bu)Toluene110Adipic or pimelic esters synarchive.com
Lithium diisopropylamide (LDA)Tetrahydrofuran (THF)-78 to RTDiesters synarchive.com
Sodium hydride (NaH)Benzene/TolueneRefluxDiesters ucl.ac.uk

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, typically catalyzed by a weak base such as piperidine or its salts. tandfonline.comjst.go.jp The reaction mechanism is intricate and can proceed through different pathways depending on the catalyst and substrates. When piperidine is used as a catalyst, the reaction often initiates with the formation of an iminium ion from the aldehyde and piperidine. acs.orgsemanticscholar.org This iminium ion is a more potent electrophile than the original aldehyde. Simultaneously, the base deprotonates the active methylene compound to form a carbanion (enolate). This enolate then attacks the iminium ion, leading to a C-C bond formation. acs.org The final step involves the elimination of the piperidine catalyst to generate the unsaturated product. acs.org

While the Knoevenagel condensation is a cornerstone for C-C bond formation, its direct application in a single intramolecular step to form the this compound scaffold is less straightforward. However, it can be employed in a tandem reaction sequence. For instance, a Knoevenagel condensation could be followed by an intramolecular Michael addition to construct the piperidine ring. This variant would involve carefully designed precursors containing both the requisite aldehyde/ketone functionality and the active methylene and amino groups to facilitate the sequential condensation and cyclization.

Table 2: Catalysts and Conditions in Knoevenagel Condensation
CatalystCo-catalyst/SolventKey Mechanistic FeatureReference
PiperidineMethanolIminium ion formation is rate-determining acs.org
PiperidineAcetic Acid / TolueneProtonated piperidine can act as catalyst jst.go.jp
Diethylamine-Formation of bis-adduct products tandfonline.com

Intermolecular strategies involve the assembly of the piperidine ring from two or more separate components in a single or sequential process. These methods offer greater flexibility in introducing structural diversity.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer a highly efficient and atom-economical route to complex molecules. beilstein-journals.orgrug.nl A variation of the Hantzsch dihydropyridine (B1217469) synthesis could be envisioned for assembling the core of this compound. A potential MCR could involve the condensation of a primary amine (acting as the nitrogen source for the ring), an aldehyde (such as formaldehyde), and two equivalents of a β-dicarbonyl compound like diethyl acetone-1,3-dicarboxylate. The reaction sequence, typically acid- or base-catalyzed, would involve a series of condensations and cyclizations to form a highly substituted 4-oxopiperidine derivative. The resulting ester groups can then be hydrolyzed to yield the final dicarboxylic acid. The versatility of MCRs allows for the generation of diverse libraries of piperidine derivatives by simply varying the starting components. nih.govnih.gov

The Mannich reaction is a powerful tool for C-C bond formation that involves the aminoalkylation of a carbon acid. researchgate.net For the synthesis of 4-piperidones, a double Mannich reaction is a particularly effective and widely used strategy. This approach is well-suited for the synthesis of this compound derivatives.

The reaction typically involves the condensation of a primary amine, two equivalents of an aldehyde (commonly formaldehyde), and a dicarboxylic acid derivative with two acidic α-hydrogens, such as diethyl acetone-1,3-dicarboxylate. The mechanism proceeds through the in-situ formation of an iminium ion from the primary amine and the aldehyde. The enolizable dicarboxylic ester then acts as the nucleophile, attacking the iminium ion. This process occurs twice, leading to a symmetrical double aminoalkylation and subsequent cyclization to form the 4-oxopiperidone ring. This one-pot cyclization is highly convergent and provides direct access to the desired heterocyclic core. The use of β-ketoacids or their esters as substrates in Mannich-type reactions is a known strategy for generating substituted piperidines. nih.gov

Table 3: Components for Mannich-Type Synthesis of 4-Piperidones
Amine SourceAldehyde SourceDicarboxylic Acid PrecursorExpected Product CoreReference
Primary amine (R-NH₂)FormaldehydeDiethyl acetone-1,3-dicarboxylateN-alkyl-4-oxopiperidine-3,5-dicarboxylate researchgate.net
Ammonium salt (NH₄⁺)BenzaldehydeEthyl acetoacetate (2 equiv.)2,6-Diaryl-4-oxopiperidine-3-carboxylate researchgate.net

Intermolecular Approaches to the 4-Oxopiperidine Scaffold

Functional Group Transformations on Precursors to this compound

The construction of the this compound scaffold often relies on the careful manipulation of functional groups in acyclic or heterocyclic precursors. These transformations are critical for preparing the molecule for the key cyclization step or for modifying an existing piperidine ring.

One common strategy involves the hydrolysis of ester derivatives. For instance, the diethyl ester of a substituted this compound can be hydrolyzed under acidic or basic conditions to yield the target dicarboxylic acid. This step is often crucial for increasing water solubility or for preparing the molecule for subsequent biological evaluation.

Another key transformation is reductive cyclization. This process can involve the conjugate addition of a cyanoacetic acid ester to a cinnamic acid ester, followed by reduction and simultaneous cyclization of the resulting 2-cyano-3-aryl glutaric acid derivative. This method typically yields a mixture of cis and trans isomers of the piperidone product, which can then be further modified. google.com For example, the reduction of an N-acyl group on a precursor can proceed simultaneously with cyclization to form the piperidone ring, often under acidic conditions. google.com

Cyclocondensation reactions are also pivotal. Phenylglycinol-derived oxazolopiperidone lactams, which serve as versatile chiral building blocks, can be synthesized via cyclocondensation of a chiral amino alcohol with a δ-oxo acid derivative. researchgate.netnih.gov This approach allows for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.netnih.gov

Transformation TypePrecursor ExampleReagents/ConditionsProductKey Feature
Ester Hydrolysis Diethyl 2,6-dimethyl-4-oxo-piperidine-3,5-dicarboxylate1M HCl, reflux2,6-dimethyl-4-oxo-piperidine-3,5-dicarboxylic acidConversion to the more polar dicarboxylic acid.
Reductive Cyclization 2-cyano-3-aryl glutaric acid derivativeCatalytic Hydrogenationcis/trans mixture of 2-oxopiperidine-3-carboxylatesSimultaneous reduction and ring formation. google.com
Cyclocondensation Chiral amino alcohol + δ-oxo diacid derivativeHeat, solventChiral oxazolopiperidone lactamEnantioselective formation of a key piperidine precursor. researchgate.netnih.gov

Catalytic Enantioselective and Diastereoselective Synthesis of Chiral this compound Analogues

Creating chiral analogues of this compound with high stereocontrol is a primary objective for medicinal chemistry applications. Catalytic asymmetric synthesis, using either small organic molecules or metal complexes as catalysts, provides the most efficient route to these enantiopure compounds.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. Chiral secondary amines, such as proline and its derivatives, are frequently used to activate substrates through the formation of enamine or iminium ion intermediates. nih.gov

For the synthesis of chiral piperidine scaffolds, organocatalytic Michael additions are particularly relevant. The reaction of a ketone or aldehyde with an α,β-unsaturated system, catalyzed by a chiral amine, can establish key stereocenters in an acyclic precursor. This precursor can then be cyclized to form the desired chiral piperidone. For example, a highly enantioselective Michael addition of dimethyl malonate to a nitrostyrene can be used to access a chiral nitro diester, which serves as a key intermediate for assembling a functionalized piperidinone skeleton. nih.gov

Chiral phosphoric acids (CPAs) are another important class of organocatalysts. They can act as Brønsted acids to catalyze reactions such as the Groebke–Blackburn–Bienaymé three-component reaction to produce axially chiral imidazo[1,2-a]pyridines, demonstrating their utility in constructing complex heterocyclic systems with high enantioselectivity. beilstein-journals.org Similarly, chiral guanidines, acting as strong Brønsted bases or hydrogen-bond donors, can enable a variety of stereoselective transformations. rsc.org

Catalyst TypeReactionSubstratesProduct FeatureTypical Selectivity
Chiral Secondary Amine (e.g., Jørgensen–Hayashi catalyst) Michael AdditionNitromethane, α,β-Unsaturated AldehydeChiral γ-nitro aldehydeHigh enantioselectivity (e.g., >90% ee) nih.gov
Chiral Phosphoric Acid (CPA) (3+2) CycloadditionAlkynylindoles, AzonaphthalenesAxially chiral productsExcellent enantiomeric purity beilstein-journals.org
Pyrrolidine-based Catalyst Aldol CondensationPoly β-carbonyl substratesAtroposelective biaryl formationHigh stereocontrol beilstein-journals.org

Transition metal catalysis offers a complementary approach for asymmetric synthesis, often providing high catalytic activity and unique selectivity. Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Copper(II)-bis(oxazoline) complexes are effective catalysts for asymmetric Diels-Alder reactions, which can be adapted to form substituted piperidine rings. purdue.edu For instance, the reaction of an acryloyl-N-oxazolidinone with a suitable diene can proceed with excellent endo/exo selectivity and high enantioselectivity. purdue.edu

Palladium-catalyzed reactions are also widely used. For example, a Pd(OAc)₂ complex with a chiral phosphoramidite ligand can catalyze the imidoylative cycloamidation of N-alkyl-2-isocyanobenzamides with aryl iodides to synthesize axially chiral 2-arylquinazolinones with high enantiomeric excess. beilstein-journals.org A practical asymmetric synthesis of a potent DPP-4 inhibitor involved a crucial copper(I)-catalyzed coupling-cyclization to form the final tricyclic structure containing a piperidine ring. nih.gov

Metal/Ligand SystemReaction TypeSubstratesProduct TypeReported Selectivity
Cu(II)-Bis(oxazoline) Diels-Alder ReactionAcryloyl-N-oxazolidinone, DieneChiral cyclic adductUp to 99% ee purdue.edu
Pd(OAc)₂/Phosphoramidite Imidoylative Cycloamidation2-isocyanobenzamides, Aryl iodidesAxially chiral quinazolinones71–95% ee beilstein-journals.org
RhCl₃ IsomerizationAllylamideEnamine intermediateNo epimerization of adjacent stereocenter nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. mdpi.comrsc.org This involves reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Replacing traditional organic solvents with water or eliminating them entirely represents a significant step towards greener synthesis. mdpi.com Water is an inexpensive, non-toxic, and non-flammable solvent, and its use can sometimes lead to unique reactivity and selectivity. drhazhan.com Aza-Diels-Alder reactions, a powerful method for constructing tetrahydropyridine rings (precursors to piperidines), have been successfully performed in an aqueous medium by trapping methanimine generated in situ. nih.gov Although yields can be variable and sensitive to reaction conditions, this approach demonstrates the feasibility of forming the core heterocyclic ring in water. nih.gov

Solvent-free, or neat, reactions offer further environmental benefits by minimizing solvent waste. mdpi.com Mechanochemical grinding is one such technique that has been optimized for the synthesis of N-substituted amines. mdpi.com Such solvent-free methods can lead to high yields and reduced purification needs. mdpi.com

ApproachReaction ExampleConditionsAdvantage
Aqueous Medium In situ aza-Diels-AlderDiene, Formalin, NH₄Cl (sat.), 40-60 °CAvoids organic solvents, utilizes readily available reagents. nih.gov
Solvent-Free Copper-catalyzed synthesis of indolizinesPyridine, Acetophenone, Nitroalkenes, HeatHigh yields, minimal waste, reduced environmental impact. mdpi.com

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the starting materials are incorporated into the final product. rsc.org Multi-component reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product with minimal byproduct formation.

A highly efficient, piperidine-catalyzed four-component reaction of aryl aldehydes, C-H activated nitriles, dimethyl acetylenedicarboxylate, and amines provides a practical and atom-economical route to structurally diverse 1,4-dihydropyridines. researchgate.net This method proceeds at ambient temperature in ethanol, offering excellent product yields and a facile operational procedure. researchgate.net Such strategies, which build molecular complexity in a single step, are ideal for the sustainable synthesis of piperidine-related scaffolds.

Photochemical and Electrochemical Methods for Advanced Synthesis

Conventional synthesis methods often rely on thermal energy to overcome reaction activation barriers. Photochemistry and electrochemistry present alternative approaches, utilizing light and electrical energy, respectively, to generate highly reactive intermediates under mild conditions.

Photochemical Synthesis: Photochemical reactions use electromagnetic radiation (typically visible or ultraviolet light) to induce chemical transformations. For the synthesis of piperidine cores, photochemical methods can facilitate unique cycloaddition reactions that are otherwise inaccessible. For instance, intramolecular [2+2] cycloadditions of dienes have been used to create bicyclic piperidinones, which can be subsequently converted to piperidine derivatives. nih.gov This approach, enabled by the formation of an excited state upon light absorption, allows for the construction of complex molecular architectures with high stereocontrol. researchgate.net

While a direct photochemical synthesis of this compound has not been extensively documented, the principles can be applied. A potential strategy could involve a photochemically induced radical cyclization of an appropriate acyclic precursor. Such reactions are often initiated by the formation of an electron donor-acceptor (EDA) complex, which can absorb light to generate the radical intermediates necessary for ring formation. nih.gov

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for oxidation and reduction, providing a green and sustainable alternative to conventional chemical reagents. In the context of piperidine synthesis, electroreductive cyclization has proven effective. This technique involves the reduction of an imine and a terminal dihaloalkane at the cathode of an electrochemical cell, generating a nucleophilic intermediate that undergoes intramolecular cyclization to form the piperidine ring. nih.govresearchgate.net This method avoids the use of toxic metal catalysts and can be performed under ambient conditions. nih.gov

The synthesis of dicarboxylic acid derivatives has also been achieved electrochemically through processes like carboxylation, where CO2 is incorporated into a molecule. The combination of an electrochemical flow cell for efficient methoxylation followed by subsequent reactions demonstrates the power of this technique for creating functionalized piperidines. nih.gov

A hypothetical electrochemical approach to this compound could involve the anodic oxidation of a suitable precursor to generate an iminium ion, followed by a nucleophilic addition and cyclization cascade. The precise control over the electrode potential allows for high selectivity in these transformations.

Process Optimization and Scale-Up Considerations for this compound Production

Moving a synthetic route from the laboratory bench to industrial production requires rigorous optimization of reaction conditions and careful consideration of the manufacturing process. The goals are to maximize yield, purity, and safety while minimizing cost and environmental impact. nih.govmt.com

Reaction Condition Screening and Design of Experiments (DoE)

To optimize the synthesis of this compound, a systematic approach to evaluating reaction variables is essential. Design of Experiments (DoE) is a powerful statistical methodology that allows for the simultaneous variation of multiple factors to identify their optimal levels and interactions. acs.orgmt.com This is a significant improvement over the traditional one-variable-at-a-time (OVAT) approach, which is less efficient and can miss interactions between variables. acs.org

Key variables in the synthesis of a piperidone derivative that could be optimized using DoE include:

Temperature: Affects reaction rate and selectivity.

Solvent: Influences solubility, reaction pathways, and efficiency. rsc.org

Catalyst Concentration: Impacts reaction speed and turnover number.

Reactant Stoichiometry: Determines yield and impurity profiles.

Reaction Time: Crucial for maximizing conversion while minimizing degradation.

A DoE study would involve defining a range for each parameter and running a set of experiments with different combinations of these variables. The results (e.g., yield, purity) are then fitted to a statistical model to map the "reaction space" and predict the optimal conditions. mt.com

Table 1: Illustrative Design of Experiments (DoE) for Piperidone Synthesis Optimization

This table represents a hypothetical fractional factorial design to study the effect of three variables on the yield of a piperidone synthesis.

ExperimentTemperature (°C)Catalyst Load (mol%)Concentration (M)Yield (%)
16010.565
28010.578
36020.572
48020.585
56011.068
68011.081
76021.075
88021.091

Continuous Flow Chemistry Applications for Efficient this compound Synthesis

Continuous flow chemistry is a modern production technology that involves pumping reactants through a network of tubes or microreactors, where the reaction occurs. aurigeneservices.com This approach offers significant advantages over traditional batch processing, particularly for scalability, safety, and efficiency. azolifesciences.comflinders.edu.au

Key benefits of continuous flow synthesis include:

Enhanced Safety: Small reaction volumes minimize the risks associated with highly exothermic or hazardous reactions. Heat generated is dissipated much more efficiently due to a high surface-area-to-volume ratio. aurigeneservices.com

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher reproducibility and selectivity. flinders.edu.au

Scalability: Increasing production volume is achieved by running the system for a longer duration ("scaling out") or by using parallel reactors ("numbering up"), rather than redesigning a larger vessel. acs.org

Integration: Multiple reaction and purification steps can be linked together in a continuous sequence, reducing manual handling and processing time. mdpi.com

The synthesis of piperidine derivatives has been successfully adapted to continuous flow protocols. For example, highly diastereoselective additions of Grignard reagents to imines to form chiral piperidines have been achieved in minutes with high yields, a process that is also readily scalable. acs.org Electrochemical syntheses can also be integrated into flow systems, combining the benefits of both technologies for clean and efficient cyclization reactions. nih.govnih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Hypothetical Piperidine Derivative

This table illustrates the potential improvements in key process parameters when transitioning from a traditional batch synthesis to a continuous flow setup for a generic piperidine synthesis.

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Volume 5 L10 mL (reactor volume)
Reaction Time 12 hours15 minutes (residence time)
Temperature Control ± 5 °C± 0.5 °C
Yield 75%92%
Productivity ( g/hour ) 31150
Safety Profile Moderate (exotherm risk)High (excellent heat transfer)

Chemical Transformations at the Carboxylic Acid Functionalities of this compound

The two carboxylic acid groups at the 3 and 5 positions of the piperidine ring are primary sites for chemical modification. These acidic functionalities can undergo a variety of classical and modern organic reactions to yield esters, amides, alcohols, aldehydes, anhydrides, and imides.

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. For this compound, the conversion of one or both carboxylic acid groups to esters can be achieved through several methods. The Fischer esterification, which involves reacting the dicarboxylic acid with an excess of an alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed during the reaction is typically removed. masterorganicchemistry.com

For example, the reaction of this compound with methanol or ethanol in the presence of an acid catalyst would yield the corresponding dimethyl or diethyl ester. The formation of mono-esters is also possible by controlling the stoichiometry of the reagents. Various derivatives, such as the methyl and ethyl esters of 4-oxopiperidine-3-carboxylic acid, have been synthesized and are commercially available. chemicalbook.comchemicalbook.com

Table 1: Examples of Esterification Reactions

Reactant Reagent/Conditions Product
This compound Methanol, H₂SO₄ (catalyst) Dimethyl 4-oxopiperidine-3,5-dicarboxylate

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be employed, although it is less common for the initial derivatization of the dicarboxylic acid itself.

The formation of amides from the carboxylic acid groups of this compound is another important derivatization strategy. This can be achieved by reacting the dicarboxylic acid with a primary or secondary amine. Direct amidation requires harsh conditions, so coupling agents are often employed to facilitate the reaction under milder conditions. researchgate.netresearchgate.net

Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or an Oxyma derivative. organic-chemistry.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This methodology is central to peptide synthesis and can be used to couple amino acids or peptide fragments to the this compound scaffold. The use of Lewis acid catalysts like Nb₂O₅ has also been reported for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov

Table 2: Common Coupling Agents for Amidation

Coupling Agent Additive Typical Solvent
DCC (Dicyclohexylcarbodiimide) HOBt (1-Hydroxybenzotriazole) Dichloromethane (DCM)
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) HOBt or Oxyma Dichloromethane (DCM) or Dimethylformamide (DMF)

The carboxylic acid groups can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as weaker reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.orgchemguide.co.uk The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. chemguide.co.uk The reduction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uk It is generally not possible to stop the reaction at the aldehyde stage with strong reducing agents. libretexts.orgchemguide.co.uk

To obtain the corresponding dialdehyde from this compound, more specialized and milder reducing agents are necessary. One approach involves the conversion of the carboxylic acids to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or diisobutylaluminum hydride (DIBAL-H). libretexts.org

The two carboxylic acid groups of this compound are positioned in a way that they can potentially form a cyclic anhydride or imide. The formation of a cyclic anhydride can often be achieved by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent like acetic anhydride or oxalyl chloride. libretexts.orgresearchgate.netnih.gov

Similarly, reaction with a primary amine or ammonia, followed by heating, can lead to the formation of a cyclic imide. This intramolecular cyclization would result in a bicyclic piperidine derivative. The formation of such structures introduces conformational rigidity to the molecule.

Reactivity and Modification of the Ketone Moiety in this compound

The ketone at the 4-position of the piperidine ring is another key site for chemical modification, offering a different set of derivatization possibilities compared to the carboxylic acid groups.

The reduction of the ketone group in this compound to a secondary alcohol yields a hydroxy-substituted piperidine. This transformation can be achieved using a variety of reducing agents. wikipedia.orgchemguide.co.uk Unlike carboxylic acids, ketones are readily reduced by milder hydride reagents.

Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose, as it is selective for aldehydes and ketones and will not reduce the carboxylic acid functionalities. wikipedia.orgacs.org The reaction is typically carried out in a protic solvent like methanol or ethanol. The use of NaBH₄ allows for the chemoselective reduction of the ketone in the presence of the carboxylic acids. researchgate.net

Table 3: Reducing Agents for Ketone Reduction

Reducing Agent Selectivity Typical Solvents
Sodium borohydride (NaBH₄) Aldehydes and Ketones Methanol, Ethanol

The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions. The approach of the hydride to the carbonyl carbon can occur from either the axial or equatorial face of the piperidine ring, potentially leading to a mixture of cis and trans diastereomers of the resulting 4-hydroxypiperidine-3,5-dicarboxylic acid.

Formation of Imines, Oximes, and Hydrazones

The carbonyl group at the C-4 position of this compound is a key site for derivatization through condensation reactions with nitrogen-based nucleophiles. These reactions yield imines (and related compounds like oximes and hydrazones), which significantly alter the electronic and steric properties of the parent molecule.

Imines: The reaction of the ketone with primary amines leads to the formation of imines, also known as Schiff bases. This condensation is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. The synthesis of imines can often be achieved through the direct condensation of carbonyl compounds with amines. researchgate.net

Oximes: Oximes are synthesized by the condensation of a ketone with hydroxylamine. wikipedia.org This reaction is robust and can be performed under various conditions, including with hydroxylamine hydrochloride, to yield the corresponding ketoxime. ijprajournal.com The formation of an oxime from a ketone enhances the stability of the compound and introduces a new functional handle for further modification. The general reaction proceeds by nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. wikipedia.orgijprajournal.com

Hydrazones: Hydrazones are formed by treating the ketone with hydrazine or its derivatives, such as hydrazine hydrate or substituted hydrazides. ijcrt.orgarjonline.org The reaction typically proceeds by refluxing the reactants in a suitable solvent like ethanol. ijcrt.org For instance, derivatives of 4-oxopiperidone react with hydrazine hydrate to form an initial hydrazone, which can then be further reacted with aldehydes to create more complex hydrazone structures, known as carbohydrazones. ijcrt.org These derivatives are a class of organic compounds with a wide range of applications. arjonline.orgnih.gov

ReactantProduct TypeGeneral Reaction Conditions
Primary Amine (R-NH₂)ImineAcid catalysis, dehydration
Hydroxylamine (NH₂OH)OximeReaction with hydroxylamine hydrochloride
Hydrazine (NH₂NH₂) / HydrazidesHydrazoneReflux in ethanol ijcrt.org
Table 1: Summary of Condensation Reactions at the C-4 Carbonyl of 4-Oxopiperidine Derivatives.

Baeyer-Villiger Oxidation and Ring Expansion Products

The Baeyer-Villiger oxidation is a powerful reaction that transforms cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgmerckmillipore.com This reaction effectively expands the ring system. When applied to this compound, this oxidation would convert the six-membered piperidine ring into a seven-membered lactone (an oxazepanone derivative).

The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a Lewis acid. wikipedia.orgorganic-chemistry.org The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form an intermediate known as the Criegee intermediate. wikipedia.org The rate-determining step is the subsequent migration of one of the alpha-carbons to the adjacent oxygen atom, leading to the formation of the lactone and a carboxylic acid byproduct. wikipedia.org The regioselectivity of the migration is predictable, with the more substituted carbon atom generally migrating preferentially. organic-chemistry.org This reaction provides a synthetic route to novel heterocyclic scaffolds with potential applications in drug discovery. nih.gov

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a fundamental method for carbon-carbon bond formation by converting a carbonyl group into a carbon-carbon double bond. For this compound, these reactions target the C-4 ketone to produce 4-alkylidenepiperidine derivatives.

Wittig Reaction: The Wittig reaction utilizes a phosphonium ylide (a Wittig reagent) to react with the ketone. organic-chemistry.orgwikipedia.org The reaction proceeds through a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the desired alkene and a stable triphenylphosphine oxide byproduct. organic-chemistry.orglumenlearning.com This method is highly versatile for introducing a methylene group or other substituted alkylidene moieties at the C-4 position. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.orgnrochemistry.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react readily with ketones. nrochemistry.comalfa-chemistry.com A key advantage of the HWE reaction is that its byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. wikipedia.org The reaction typically shows a high stereoselectivity, favoring the formation of the (E)-alkene. nrochemistry.com Studies on related chiral 4-oxopiperidines have shown that the HWE reaction is an effective method for introducing substituents at the C-4 position, though unexpected epimerization at adjacent chiral centers can sometimes occur. rsc.orgresearchgate.net

ReactionKey ReagentProductKey Features
WittigPhosphonium Ylide (Ph₃P=CHR)4-AlkylidenepiperidineForms stable triphenylphosphine oxide byproduct. lumenlearning.com
Horner-Wadsworth-EmmonsPhosphonate Carbanion4-AlkylidenepiperidineGenerally yields (E)-alkenes; water-soluble phosphate byproduct. wikipedia.orgnrochemistry.com
Table 2: Olefination Reactions for the C-4 Position.

Substitution and Functionalization of the Piperidine Ring System of this compound

N-Alkylation and N-Acylation Reactions

The secondary amine nitrogen of the piperidine ring is a prime site for functionalization, allowing for the modulation of the compound's properties.

N-Alkylation: The piperidine nitrogen can be readily alkylated by reaction with alkyl halides. The reaction is typically performed in the presence of a non-nucleophilic base, such as potassium carbonate or N,N-diisopropylethylamine (Hünig's base), to scavenge the hydrogen halide byproduct. researchgate.net This allows for the introduction of a wide variety of alkyl and benzyl groups onto the nitrogen atom, which can be crucial for tuning biological activity.

N-Acylation: N-acylation is another common transformation, converting the secondary amine into an amide. This can be achieved using various acylating agents, including acyl chlorides, carboxylic acids with coupling reagents, or cyclic anhydrides like succinic or maleic anhydride. arkat-usa.org N-acylation often improves water solubility and can introduce new functionalities. For example, reaction with dicarboxylic anhydrides yields N-acyl monocarboxylate derivatives.

Alpha-Functionalization to the Carbonyl Group

The carbon atoms at the C-3 and C-5 positions, being alpha to the C-4 carbonyl group, are activated towards deprotonation. The resulting enolate is a potent nucleophile that can participate in a variety of bond-forming reactions.

Reactions such as the Claisen-Schmidt condensation, which involves the reaction of an enolate with an aldehyde, can be applied to 4-oxopiperidone systems. This reaction results in the formation of α,β-unsaturated ketone derivatives, effectively introducing substituents at the C-3 and C-5 positions. The acidity of the α-protons allows for a range of functionalizations, including alkylation, aldol reactions, and Michael additions, providing a powerful strategy for elaborating the piperidine scaffold.

Carbon-Carbon Bond Forming Reactions on the Ring System

Several methods can be employed to form new carbon-carbon bonds on the piperidine ring of this compound, beyond the olefination and alpha-functionalization reactions already discussed.

Multi-component reactions like the Castagnoli–Cushman Reaction (CCR) have been shown to be effective with related 4-oxopiperidine derivatives. This reaction involves the condensation of the piperidone with an imine and an anhydride to generate complex heterocyclic structures such as δ-lactams, forming new C-C bonds in the process. Such reactions are highly valuable for building molecular complexity in a single step. These diverse carbon-carbon bond-forming strategies underscore the utility of the 4-oxopiperidine core as a versatile template for constructing a wide array of complex molecules.

An in-depth examination of the chemical compound this compound reveals its potential as a versatile scaffold in medicinal chemistry. The strategic derivatization and modification of this molecule are crucial for exploring its full potential in the development of novel chemical entities. This article focuses on the nuanced strategies for its modification and its use in the generation of compound libraries.

Advanced Analytical and Spectroscopic Characterization of 4 Oxopiperidine 3,5 Dicarboxylic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Elemental Composition (Beyond Basic Identification)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 4-Oxopiperidine-3,5-dicarboxylic acid, with the molecular formula C₇H₉NO₅, the theoretical exact mass of the neutral molecule is 187.0481 Da. In HRMS analysis, the molecule is typically observed as a protonated species, [M+H]⁺, with a theoretical m/z of 188.0553.

Beyond confirming the molecular weight, HRMS allows for a detailed analysis of the molecule's isotopic pattern. The natural abundance of stable isotopes (like ¹³C, ¹⁵N, and ¹⁸O) results in a characteristic distribution of peaks for the molecular ion. nih.gov The relative intensities of these isotopic peaks (M+1, M+2, etc.) are unique to a specific elemental formula. Comparing the experimentally observed isotopic distribution with the theoretically calculated pattern provides unambiguous confirmation of the elemental composition, ruling out other potential formulas with the same nominal mass.

Table 1: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of this compound (C₇H₁₀NO₅⁺)

Mass (Da)Relative Abundance (%)Contributing Isotopes
188.0553100.00¹²C₇¹H₁₀¹⁴N¹⁶O₅
189.05878.01¹³C¹²C₆¹H₁₀¹⁴N¹⁶O₅, ¹²C₇¹H₉²H¹⁴N¹⁶O₅, ¹²C₇¹H₁₀¹⁵N¹⁶O₅
190.05791.15¹²C₇¹H₁₀¹⁴N¹⁶O₄¹⁸O
190.06210.29¹³C₂¹²C₅¹H₁₀¹⁴N¹⁶O₅

This interactive table summarizes the calculated isotopic pattern. The high-resolution capability of modern mass spectrometers can resolve these fine isotopic structures, providing a high degree of confidence in the assigned elemental formula. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical, Conformational, and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, their connectivity, and their spatial relationships.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Comprehensive Structural Elucidation

While 1D ¹H and ¹³C NMR provide essential information, 2D NMR techniques are indispensable for the complete and unambiguous assignment of all signals and for determining the intricate structural details of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the proton on the nitrogen (N-H), the protons at positions 3 and 5 (H3/H5), and the protons at positions 2 and 6 (H2/H6). A cross-peak between H3 and the H2/H6 protons would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs. It would definitively link each proton signal to its corresponding carbon atom (e.g., H3/H5 to C3/C5, and H2/H6 to C2/C6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the H2/H6 protons to the C4 carbonyl carbon and the C3/C5 carbons. The H3/H5 protons would show correlations to the C4 carbonyl and their respective carboxylic acid carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for stereochemical and conformational analysis. In the preferred chair conformation, NOESY could distinguish between axial and equatorial protons by showing correlations between protons on the same face of the ring (e.g., 1,3-diaxial interactions).

Table 2: Hypothetical NMR Data and Expected 2D Correlations for this compound

PositionHypothetical ¹H δ (ppm)Hypothetical ¹³C δ (ppm)COSY Correlations (with)HMBC Correlations (to)
N-H~2.5 (broad)-H2, H6C2, C6
C2, C6~3.2 (axial), ~3.5 (equatorial)~50H3, H5, N-HC3, C4, C5
C3, C5~3.0~55H2, H6C2, C4, C6, COOH
C4-~205--
COOH~12.0 (broad)~175-C3, C5

This interactive table presents predicted NMR chemical shifts and key 2D NMR correlations that would be used to confirm the structure of the molecule.

Variable Temperature NMR for Probing Conformational Dynamics and Exchange Processes

The piperidine (B6355638) ring is not static; it exists predominantly in a chair conformation similar to cyclohexane. wikipedia.org However, it can undergo a dynamic ring-inversion process where one chair form converts to another. For this compound, this process exchanges the axial and equatorial environments of the protons at the C2/C6 and C3/C5 positions.

Variable Temperature (VT) NMR is an essential technique for studying such dynamic processes. optica.org

At High Temperatures: If the ring inversion is fast on the NMR timescale, the signals for the axial and equatorial protons at a given position will be averaged, resulting in a single, sharp peak.

At Low Temperatures: As the sample is cooled, the rate of ring inversion slows down. When the rate becomes slow enough, the distinct signals for the axial and equatorial protons can be resolved.

Coalescence Temperature: The temperature at which the two separate signals merge into a single broad peak is known as the coalescence temperature. This value can be used to calculate the energy barrier (ΔG‡) for the ring inversion process.

VT-NMR studies on substituted piperidine derivatives have shown that this technique is highly sensitive for investigating their molecular dynamics. optica.orgresearchgate.net For this compound, VT-NMR would provide critical data on the flexibility of the piperidine ring and the energetic barrier to its conformational inversion.

X-ray Diffraction Studies of Crystalline Forms and Co-crystals of this compound

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is expected to be dominated by a network of strong intermolecular hydrogen bonds, given the presence of two carboxylic acid groups (donors and acceptors) and a secondary amine group (donor and acceptor). Analysis of related structures, such as piperidine-4-carboxylic acid and other dicarboxylic acids, reveals common hydrogen bonding motifs. nih.govrsc.org

The most probable interactions would include:

Carboxylic Acid Dimers: Two carboxylic acid groups from adjacent molecules often form a cyclic dimer via a pair of O-H···O hydrogen bonds, creating a robust R²₂(8) graph set motif.

Amine-Carboxyl Interactions: The secondary amine (N-H) is a potent hydrogen bond donor and can interact with the carbonyl oxygen of either the ketone or a carboxylic acid group on a neighboring molecule (N-H···O=C).

Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound

DonorAcceptorType of InteractionPotential Motif
Carboxyl O-HCarboxyl C=OStrongDimer, Chain
Amine N-HCarboxyl C=OStrongChain, Sheet
Amine N-HKetone C=OModerateChain, Sheet

This interactive table outlines the likely hydrogen bond donors, acceptors, and resulting structural motifs that would define the crystal packing of the title compound.

Polymorphism and Pseudopolymorphism of this compound

Polymorphism is the ability of a compound to crystallize in two or more different crystal structures with distinct physical properties. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules (like water) are incorporated into the crystal lattice.

Complex molecules with multiple hydrogen bonding groups, like this compound, are prone to polymorphism. Different crystallization conditions (solvent, temperature, rate of cooling) can lead to different packing arrangements and hydrogen-bonding networks. For example, studies on the closely related 4-piperidinecarboxylic acid have confirmed the existence of multiple phases, including a hydrated form. researchgate.net

Each polymorph or pseudopolymorph will produce a unique Powder X-ray Diffraction (PXRD) pattern. Therefore, PXRD is the primary tool for identifying and distinguishing between these different solid forms. The discovery of multiple forms is critical as properties like solubility, stability, and melting point can vary significantly between polymorphs.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Tautomeric State Assessment

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" based on its structure and functional groups. For this compound, these techniques are crucial for confirming the presence of key functional groups and for assessing the potential for keto-enol tautomerism.

The vibrational spectrum of this compound is characterized by the distinct vibrational modes of the piperidine ring, the ketone group, and the two carboxylic acid moieties. The principal vibrational modes are expected in the following regions:

O-H and N-H Stretching: Broad absorption bands in the IR spectrum between 2500 and 3300 cm⁻¹ are characteristic of the O-H stretching of the carboxylic acid groups, often showing hydrogen bonding interactions. The N-H stretching vibration of the piperidine ring is expected in the region of 3300-3500 cm⁻¹.

C-H Stretching: The aliphatic C-H stretching vibrations of the piperidine ring typically appear in the 2850-3000 cm⁻¹ region.

Carbonyl (C=O) Stretching: A strong absorption in the IR spectrum, typically between 1680 and 1720 cm⁻¹, is indicative of the ketone carbonyl group. The exact position of this band can be influenced by the ring strain and hydrogen bonding. The C=O stretching of the carboxylic acid groups is also found in this region, usually around 1700-1760 cm⁻¹.

C-O Stretching and O-H Bending: Vibrations associated with the carboxylic acid groups, including C-O stretching and O-H in-plane bending, are expected in the 1210-1440 cm⁻¹ range.

Piperidine Ring Vibrations: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands corresponding to the various stretching and bending modes of the piperidine ring, including C-C and C-N stretching, and CH₂ bending and rocking vibrations.

Raman spectroscopy complements IR spectroscopy, particularly for the analysis of non-polar bonds and symmetric vibrations. The C=O and C-C skeletal vibrations of the ring are expected to show strong signals in the Raman spectrum.

Tautomeric State Assessment:

This compound has the potential to exist in tautomeric equilibrium between the keto form and two possible enol forms. IR and Raman spectroscopy can be employed to investigate this equilibrium. The presence of the enol tautomer would be indicated by the appearance of characteristic vibrational bands for C=C stretching (typically 1640-1680 cm⁻¹) and O-H stretching of the enolic hydroxyl group (around 3500-3700 cm⁻¹, which may be broad if hydrogen-bonded). The relative intensities of the keto C=O and enol C=C bands can provide a semi-quantitative measure of the tautomeric ratio, which may be influenced by the solvent and temperature.

Table 1: Predicted IR and Raman Vibrational Bands for this compound.
Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
N-H Stretch3450-33003450-3300Medium
O-H Stretch (Carboxylic Acid)3300-2500 (broad)3300-2500 (weak)Broad, Strong
C-H Stretch (Aliphatic)2980-28502980-2850Medium-Strong
C=O Stretch (Ketone)1720-17001720-1700Strong
C=O Stretch (Carboxylic Acid)1760-17001760-1700Strong
C-O Stretch / O-H Bend (Carboxylic Acid)1440-12101440-1210Medium-Strong
Piperidine Ring Vibrations1500-6001500-600Complex Pattern

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Enantiopure this compound Analogues

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides information about the three-dimensional structure of chiral molecules. For enantiopure analogues of this compound, which possess stereogenic centers, these techniques are invaluable for determining the absolute configuration and studying conformational changes.

Circular Dichroism (CD):

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum shows positive or negative peaks (Cotton effects) at the wavelengths of UV-Vis absorption bands of the molecule's chromophores. In this compound, the primary chromophore is the ketone carbonyl group (n→π* transition around 280-300 nm and π→π* transition at shorter wavelengths) and the carboxylic acid carbonyl groups (n→π* transition around 200-220 nm).

The sign of the Cotton effect for the n→π* transition of the ketone can often be related to the absolute configuration of the adjacent stereogenic centers according to the octant rule for cyclic ketones. This allows for the non-destructive assignment of the absolute stereochemistry of a new chiral derivative.

Optical Rotatory Dispersion (ORD):

ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum displays a plain curve far from an absorption band and shows a Cotton effect (a peak and a trough) in the region of an absorption band. The sign of the Cotton effect in ORD is related to that in CD and can similarly be used to determine the absolute configuration of enantiopure analogues.

The application of both CD and ORD provides complementary information and enhances the confidence in stereochemical assignments.

Table 2: Application of Chiroptical Spectroscopy to Enantiopure this compound Analogues.
TechniqueChromophoreTypical Wavelength Range (nm)Information Obtained
Circular Dichroism (CD)Ketone C=O (n→π)280-300Sign of Cotton effect for absolute configuration determination (Octant Rule)
Circular Dichroism (CD)Carboxylic Acid C=O (n→π)200-220Confirmation of stereochemistry
Optical Rotatory Dispersion (ORD)Ketone and Carboxylic Acid C=O200-400Sign of Cotton effect for absolute configuration and conformational analysis

Advanced Chromatographic Methods for Purity Assessment, Enantiomeric Excess, and Reaction Monitoring (e.g., Chiral HPLC, GC-MS for Volatile Derivatives)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives. They are routinely used for purity assessment, determination of enantiomeric excess, and for monitoring the progress of chemical reactions.

Chiral High-Performance Liquid Chromatography (HPLC):

For chiral derivatives of this compound, chiral HPLC is the method of choice for separating enantiomers and determining the enantiomeric excess (ee) of a sample. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. A variety of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives:

This compound itself is not sufficiently volatile for direct analysis by gas chromatography. However, GC-MS can be a powerful tool for its analysis after conversion to more volatile derivatives. Common derivatization strategies for carboxylic acids include esterification (e.g., to form methyl or ethyl esters) or silylation (to form trimethylsilyl (B98337) esters). The resulting volatile derivatives can be separated on a GC column and detected by a mass spectrometer, which provides both quantitative information and structural information from the fragmentation pattern. GC-MS is particularly useful for identifying and quantifying the compound in complex mixtures.

Reaction Monitoring:

Both HPLC and GC-MS can be used to monitor the progress of reactions involving this compound. By taking aliquots from the reaction mixture at different time points and analyzing them, it is possible to determine the consumption of starting materials and the formation of products, allowing for the optimization of reaction conditions.

Computational and Theoretical Investigations of 4 Oxopiperidine 3,5 Dicarboxylic Acid

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic environment of a molecule, which in turn governs its chemical reactivity. These methods provide insights into the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic properties of molecules. By employing functionals such as B3LYP with a basis set like 6-31G*, it is possible to model the electronic structure of 4-Oxopiperidine-3,5-dicarboxylic acid with a high degree of accuracy. These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.

Furthermore, DFT calculations can map the electron density to reveal the charge distribution across the molecule. This allows for the identification of electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. Natural Bond Orbital (NBO) analysis can also be employed to quantify interactions such as hydrogen bonding within the molecule.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G*)

Property Value
HOMO Energy -0.24 eV
LUMO Energy -0.08 eV
HOMO-LUMO Gap 0.16 eV
Dipole Moment 3.5 D

Note: The values in this table are hypothetical and representative of what would be obtained from DFT calculations.

The structure of this compound contains both acidic (carboxylic acid groups) and basic (the nitrogen atom of the piperidine (B6355638) ring) sites. Computational methods can be used to predict the acidity and basicity of these functional groups. The electrostatic potential map, for instance, can visually represent the regions of positive and negative potential on the molecule's surface, highlighting the acidic protons and the basic nitrogen atom.

Theoretical pKa values can be calculated by computing the Gibbs free energy change for the deprotonation of the acidic groups and the protonation of the basic site. These calculations often involve a thermodynamic cycle and can provide valuable estimates of the pKa values in different solvents, which is essential for understanding the compound's behavior in various chemical and biological environments.

Table 2: Predicted pKa Values for the Ionizable Groups of this compound

Ionizable Group Predicted pKa
3-Carboxylic Acid 3.8
5-Carboxylic Acid 4.2
Piperidine Nitrogen (Conjugate Acid) 9.5

Note: The values in this table are hypothetical and representative of what would be obtained from theoretical pKa calculations.

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as enolization, decarboxylation, or reactions at the ketone functionality. By calculating the potential energy surface for a proposed reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate.

The structure and energy of the transition state provide crucial information about the reaction mechanism and the activation energy, which determines the reaction rate. Methods like DFT can be used to locate and characterize transition states, providing a detailed picture of the bond-breaking and bond-forming processes that occur during a chemical transformation.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexible six-membered ring of this compound can adopt various conformations, and the molecule can also exist in different tautomeric forms. Understanding these conformational and tautomeric equilibria is essential for a complete picture of the molecule's properties and behavior.

The piperidine ring in this compound is not planar and can exist in several puckered conformations, most notably chair and boat forms. The chair conformation is generally more stable. Due to the presence of substituents on the ring, different chair conformations are possible, with the substituents occupying either axial or equatorial positions.

Computational methods can be used to calculate the relative energies of these different conformers, thus predicting the most stable conformation. This is typically done by performing a conformational search or by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting structure. The potential energy surface can be mapped to identify the energy minima corresponding to stable conformers and the energy barriers between them.

Table 3: Relative Energies of Different Conformations of this compound

Conformation Relative Energy (kcal/mol)
Chair (diaxial COOH) 2.5
Chair (diequatorial COOH) 0.0
Boat 5.8

Note: The values in this table are hypothetical and representative of what would be obtained from conformational analysis calculations.

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, keto-enol tautomerism is of particular interest. The ketone at the 4-position can tautomerize to form an enol, where a hydroxyl group is attached to a carbon-carbon double bond.

Quantum chemical calculations can be used to determine the relative stabilities of the keto and enol tautomers by computing their energies. The results of these calculations can predict the position of the tautomeric equilibrium. While the keto form is generally more stable for simple ketones, the stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding, which may be relevant in the case of this compound. Ring-chain tautomerism, although less common, could also be computationally explored as a possibility.

Table 4: Calculated Relative Stabilities of Tautomers of this compound

Tautomer Relative Stability (kcal/mol)
Keto form 0.0
Enol form 12.5

Note: The values in this table are hypothetical and representative of what would be obtained from tautomeric stability calculations.

Molecular Dynamics Simulations to Investigate Dynamic Behavior in Solution and Solid State

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. For this compound, MD simulations could provide significant insights into its conformational dynamics, solvation, and solid-state properties.

In an aqueous solution, MD simulations can predict the predominant conformations of the molecule. The piperidine ring can exist in various chair, boat, and twist-boat conformations. The presence of the ketone at the 4-position and the two carboxylic acid groups at the 3 and 5 positions will influence the conformational preference. Simulations would reveal the interplay between intramolecular hydrogen bonding involving the carboxylic acid groups and the ketone oxygen, and the interactions with surrounding water molecules. The dynamic behavior, including ring inversion and the rotation of the carboxylic acid groups, can be monitored over time.

In the solid state, MD simulations can be employed to understand the crystal packing and intermolecular interactions. These simulations can help in predicting the lattice energy and mechanical properties of the crystalline form. The stability of the crystal structure is often dictated by a network of hydrogen bonds formed between the carboxylic acid groups of neighboring molecules.

A hypothetical summary of parameters for an MD simulation of this compound is presented below.

Simulation ParameterValue/Setting
Force FieldGROMOS, AMBER, or CHARMM
Solvent Model (for solution)TIP3P or SPC/E water model
System Size (for solution)One molecule in a box of ~3000 water molecules
Temperature298 K (25 °C)
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

In Silico Screening and Ligand-Target Modeling with this compound Derivatives

The scaffold of this compound can serve as a starting point for the design of new bioactive molecules. In silico screening and ligand-target modeling are essential tools in this process.

Protein-Ligand Docking Simulations to Investigate Binding Modes and Interactions

Protein-ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. For derivatives of this compound, docking simulations can be used to screen for potential biological targets and to understand the key interactions that contribute to binding affinity.

The process involves preparing the 3D structure of the ligand and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose. The results can reveal crucial hydrogen bonds, electrostatic interactions, and hydrophobic contacts. For instance, the carboxylic acid groups could form salt bridges with positively charged amino acid residues like arginine or lysine, while the ketone oxygen could act as a hydrogen bond acceptor.

Below is a hypothetical table of docking scores for a derivative of this compound against a hypothetical protein kinase.

Ligand DerivativeDocking Score (kcal/mol)Key Interacting Residues
4-Oxopiperidine-3,5-dicarboxamide-8.2LYS78, ASP184
Methyl 4-oxopiperidine-3,5-dicarboxylate-7.5GLU91, ASN135

Pharmacophore Modeling Based on Derived Scaffolds

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the this compound scaffold, a pharmacophore model can be developed. This model would typically include features such as hydrogen bond donors (from the carboxylic acids), hydrogen bond acceptors (from the ketone and carboxylic acids), and a hydrophobic feature associated with the piperidine ring.

This pharmacophore model can then be used to search large chemical databases for other molecules that have a similar arrangement of these features, potentially leading to the discovery of new compounds with similar biological activity. The development of such models is a key strategy in modern drug discovery.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Synthetic Outcomes or Material Properties

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a molecule to its properties. For derivatives of this compound, QSPR studies could be employed to predict various physicochemical properties or even the outcomes of synthetic reactions.

In the context of predicting synthetic outcomes, descriptors that quantify the electronic and steric properties of substituents on the piperidine ring could be correlated with reaction yields or rates. For example, the ease of esterification of the carboxylic acid groups could be predicted based on the nature of other functional groups present in the molecule.

For predicting material properties, descriptors such as molecular weight, polar surface area, and various topological indices could be used to build models for properties like solubility, melting point, or crystal density. These models are valuable for guiding the design of new materials with desired characteristics. A general approach to QSPR involves selecting a set of molecules with known properties, calculating a large number of molecular descriptors, and then using statistical methods to build a predictive model.

Applications of 4 Oxopiperidine 3,5 Dicarboxylic Acid As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Natural Product Analogues and Their Core Structures

The inherent structural features of 4-oxopiperidine-3,5-dicarboxylic acid derivatives make them ideal starting materials for assembling the core structures of intricate natural products, particularly alkaloids. The piperidine (B6355638) ring serves as a foundational element, while the ketone and dicarboxylate groups offer multiple points for intramolecular cyclizations and functional group manipulations necessary to build complex polycyclic systems.

A prominent example of this application is in the synthesis of analogues of the iboga alkaloids, such as ibogaine (B1199331). These natural products possess a complex, bridged isoquinuclidine framework fused to an indole (B1671886) ring. The synthesis of the isoquinuclidine core, a significant synthetic challenge, can be approached using strategies that rely on piperidine-based precursors. An intramolecular Dieckmann condensation of a suitably substituted piperidine derivative, conceptually derived from this compound, is a key strategy for forming the bicyclic system. The ketone at the 4-position facilitates the necessary enolization for cyclization, while the ester groups at the 3 and 5 positions are crucial for forming the new carbon-carbon bond that creates the bridged architecture.

While direct total syntheses of ibogaine have been achieved from various starting materials, the strategic value of the 4-oxopiperidine scaffold lies in its potential to streamline the assembly of the core structure and enable the creation of diverse analogues for structure-activity relationship (SAR) studies. mdpi.comresearchgate.net The ability to modify the piperidine ring prior to the key cyclization steps allows for the introduction of various substituents, leading to novel compounds with potentially improved pharmacological profiles. rsc.orgbeilstein-journals.org

Table 1: Key Synthetic Transformations in the Assembly of Iboga Alkaloid Cores

Reaction Type Role of 4-Oxopiperidine-3,5-dicarboxylate Scaffold Resulting Structural Feature
Intramolecular Dieckmann Condensation Provides the C3 and C5 ester groups for cyclization onto the piperidine ring. Formation of the bicyclo[2.2.2]octane (isoquinuclidine) core.
Reductive Amination The C4-keto group can be converted to an amine for further functionalization. Introduction of the nitrogen bridge characteristic of the isoquinuclidine.

Scaffold for the Development of Advanced Heterocyclic Systems

The reactivity of the keto and dicarboxylate groups allows this compound to serve as a linchpin in the synthesis of novel heterocyclic systems with unique three-dimensional shapes.

Beyond the bridged systems found in natural products, the 4-oxopiperidine dicarboxylate scaffold is well-suited for constructing a variety of fused heterocyclic architectures. Intramolecular condensation reactions are a powerful tool in this regard. For example, by analogy with the chemistry of pyridazine-4,5-dicarboxylates, the diethyl ester of this compound can be reacted with binucleophiles like o-phenylenediamine. rsc.org This type of reaction would involve initial amide formation at both ester groups, followed by an intramolecular cyclization and dehydration sequence to yield a novel polycyclic system where a new heterocyclic ring is fused to the piperidine core. The specific nature of the resulting fused system can be tailored by the choice of the binucleophile, opening pathways to diverse chemical libraries.

The synthesis of bridged bicyclic skeletons, relevant in the development of novel therapeutic agents, also highlights the utility of piperidine precursors. mdpi.com The conformational rigidity imposed by the bridged structure is a desirable feature in drug design for optimizing binding to biological targets.

Spirocyclic systems, which contain two rings connected by a single common atom, are of growing interest in medicinal chemistry due to their structural novelty and three-dimensionality. The ketone at the C4 position of this compound is a perfect anchor point for the construction of spirocyclic frameworks.

Multicomponent reactions (MCRs) offer an efficient route to such structures. nih.govbeilstein-journals.org For instance, a three-component reaction involving the 4-oxopiperidine dicarboxylate, an amine, and a suitable 1,3-dicarbonyl compound could lead to the formation of a spiro[dihydropyridine-4,4'-piperidine] system. beilstein-journals.org In such a reaction, the piperidine ketone would first condense with the amine to form an enamine or iminium ion intermediate. This intermediate would then react with the 1,3-dicarbonyl compound to construct the new dihydropyridine (B1217469) ring spiro-fused at the C4 position. The presence of the dicarboxylate groups on the piperidine ring provides additional handles for further diversification of the final spirocyclic product. This approach allows for the rapid assembly of complex molecules from simple starting materials in a single step. rsc.org

Precursor for the Elaboration of Pharmacologically Relevant Scaffolds and Chemical Probes

The structural and functional attributes of this compound make it an excellent starting point for designing scaffolds with specific pharmacological applications, from peptidomimetics to neurochemical modulators.

In peptide-based drug design, constraining the conformation of a molecule is a key strategy to enhance potency, selectivity, and metabolic stability. The rigid piperidine ring of this compound serves as an excellent scaffold for creating conformationally restricted peptide analogues.

The two carboxylic acid groups at the C3 and C5 positions can act as attachment points for amino acid side chains or other pharmacophoric elements. The relative stereochemistry of these two groups (cis or trans) can be controlled during synthesis, allowing for precise spatial positioning of the attached functionalities. This enables the mimicry of specific peptide secondary structures, such as β-turns. For example, a cis-dicarboxylic acid arrangement could be used to project two side chains on the same face of the piperidine ring, mimicking the i and i+3 residues of a β-turn. This rigid presentation of key binding elements can lead to high-affinity interactions with biological targets.

Table 2: Potential Applications in Peptidomimetic Design

Structural Feature of Scaffold Peptide Structure Mimicked Advantage
Rigid Piperidine Ring Constrained peptide backbone Reduced conformational entropy, increased binding affinity.
cis-3,5-Dicarboxylic Acid β-turn (i, i+3 residues) Precise spatial orientation of side chains.
trans-3,5-Dicarboxylic Acid Extended peptide conformation Scaffolding for linear peptide mimics.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and molecules that modulate the GABA system are of significant therapeutic interest. The development of conformationally restricted GABA analogues is a major goal in neuroscience to achieve receptor subtype selectivity and improve pharmacological properties. researchgate.netnih.gov

This compound is a versatile precursor for a variety of GABA analogues. Through a series of well-established chemical transformations, the scaffold can be systematically modified:

Decarboxylation: Selective removal of one or both carboxyl groups can yield simpler piperidine backbones.

Reduction: The C4-ketone can be reduced to a hydroxyl group, which can be retained or further modified.

Amination: Reductive amination of the ketone provides a route to 4-aminopiperidine (B84694) derivatives, which are structurally related to GABA.

Ring Manipulation: The dicarboxylate functionality can facilitate ring-contraction or ring-expansion reactions to access related heterocyclic systems.

This synthetic flexibility allows for the creation of libraries of novel GABA analogues where the piperidine ring enforces a constrained conformation. For example, the synthesis of bicyclic GABA analogues can lead to compounds with highly rigid structures, providing valuable tools for probing the specific conformational requirements of GABA receptor subtypes. mdpi.com These molecules can serve not only as potential therapeutics but also as neurochemical probes to study the dynamics of neurotransmission in the brain.

Role in Coordination Chemistry and Materials Science

Ligand for Metal Complexes and Catalysts in Organic Transformations

No specific research findings are available for this compound in this application.

Monomer in Polymer Synthesis and Advanced Organic Materials

No specific research findings are available for this compound in this application.

Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

No specific research findings are available for this compound in this application.

Supramolecular Assembly Applications and Self-Assembled Systems

No specific research findings are available for this compound in this application.

Application in Mechanistic Organic Chemistry Research as a Model System or Reaction Intermediate

No specific research findings are available for this compound in this application.

Future Research Directions and Unexplored Potential of 4 Oxopiperidine 3,5 Dicarboxylic Acid

Development of Novel and Highly Efficient Synthetic Pathways, Including Chemoenzymatic Approaches

The synthesis of substituted piperidines is a cornerstone of modern organic and medicinal chemistry. nih.gov For 4-Oxopiperidine-3,5-dicarboxylic acid and its derivatives, future research will likely focus on moving beyond classical methods towards more efficient, stereoselective, and sustainable synthetic routes. A significant area for development lies in chemoenzymatic strategies, which combine the versatility of chemical reactions with the unparalleled selectivity of biocatalysts. mdpi.com

Enzymes such as lipases could be employed for the kinetic resolution of racemic intermediates, a technique already proven effective in the synthesis of other functionalized piperidines. researchgate.net Furthermore, multi-enzyme cascades present a powerful tool for constructing the piperidine (B6355638) core in a one-pot fashion. researchgate.net A prospective chemoenzymatic route could involve a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) to assemble the functionalized ring system from acyclic keto-acid precursors with high stereocontrol. researchgate.net

In parallel, novel chemical methodologies offer promising avenues. Domino reactions, which form multiple bonds in a single synthetic operation, could provide rapid access to the core structure. researchgate.net Other modern synthetic strategies, such as aza-Prins cyclizations or ring-closing metathesis, could be adapted to build the 4-oxopiperidine framework efficiently. nih.govrasayanjournal.co.in

Table 1: Potential Future Synthetic Strategies for this compound Derivatives

Synthetic Strategy Key Features Potential Advantages
Chemoenzymatic Cascade Utilizes multiple enzymes (e.g., CAR, ω-TA, IRED) in a one-pot reaction. researchgate.net High stereoselectivity, mild reaction conditions, environmentally benign.
Enzymatic Resolution Employs enzymes like lipases to separate enantiomers of a key synthetic intermediate. researchgate.net Access to enantiomerically pure compounds.
Domino Reactions Forms multiple C-C and C-N bonds sequentially without isolating intermediates. researchgate.net Increased atom economy and step efficiency.

| Ring-Closing Metathesis | Forms the piperidine ring from a suitable diene precursor using a metal catalyst. nih.gov | High functional group tolerance and modularity. |

Exploration of Unconventional Reactivity and Novel Transformations

The unique arrangement of functional groups in this compound—a ketone flanked by two carboxylic acids—opens the door to a wide range of chemical transformations that remain largely unexplored. The protons alpha to the ketone (at the C3 and C5 positions) are activated, making the scaffold an ideal substrate for various condensation reactions, such as the Aldol condensation, to build more complex molecular architectures. acs.org

The ketone functionality itself is a handle for numerous reactions. It can be converted to an enamine, which can then participate in Stork enamine alkylation reactions, allowing for the introduction of diverse substituents at the C3 or C5 position. wikipedia.org Furthermore, the piperidone core can serve as a precursor to other heterocyclic systems. For instance, reaction with appropriate reagents could transform the 3-piperidone substructure into fused pyrimidinones (B12756618) or other bioactive heterocycles, a strategy that has been successful with related compounds. nih.gov The dicarboxylic acid groups can be converted to esters, amides, or other derivatives, providing further points for diversification and molecular elaboration.

Expansion of Applications in Emerging Fields of Chemical Science

The structural features of this compound make it a prime candidate for applications in burgeoning areas of chemical science, including sustainable catalysis and the development of bio-inspired materials.

Sustainable Catalysis: The rigid piperidine backbone combined with the two carboxylic acid moieties provides an excellent framework for designing novel ligands for transition metal catalysis. The di-acid can act as a bidentate chelator for a metal center, while modifications to the ring nitrogen could introduce additional coordinating groups or chiral elements, leading to new asymmetric catalysts. The molecule itself, being derived from a heterocyclic core, aligns with efforts to use biomass-related structures in sustainable chemical transformations, such as the conversion of furandicarboxylic acid to adipic acid. sci-hub.sersc.org

Bio-inspired Materials: Nature utilizes a limited set of building blocks to create materials with remarkable functions. nih.gov The piperidine motif is prevalent in many natural alkaloids. wikipedia.org this compound can be viewed as a constrained, non-natural amino acid analogue. Its incorporation into polymers could lead to novel polyamides or polyesters with unique folding properties and functionalities. These bio-inspired polymers could find use in biomedical applications, such as in designing scaffolds for tissue engineering or in creating molecularly imprinted polymers for specific recognition tasks. nih.govnih.gov The defined stereochemistry and rigid conformation of the piperidine ring could also be used to mimic protein secondary structures, a key strategy in the design of peptidomimetics. nih.gov

Integration with Automation and Artificial Intelligence in Chemical Discovery and Synthesis

The convergence of artificial intelligence (AI) and automated synthesis is revolutionizing chemical research. mdpi.combeilstein-journals.org this compound and its derivatives are well-suited to benefit from this technological shift. AI and machine learning algorithms can be employed to explore the vast chemical space accessible from this scaffold. mdpi.com These computational tools can predict the biological activities, pharmacokinetic properties, and material characteristics of virtual derivatives, thereby prioritizing the most promising candidates for synthesis. mdpi.com

Design of Next-Generation Functional Materials and Supramolecular Systems

The well-defined, three-dimensional structure and multiple hydrogen-bonding sites (ketone, amine, two carboxylic acids) of this compound make it an exceptional building block for supramolecular chemistry and materials science.

The dicarboxylic acid groups are ideal for acting as ligands in the construction of metal-organic frameworks (MOFs) or coordination polymers. mdpi.com The resulting materials could exhibit tailored porosity, catalytic activity, or guest-recognition properties. The piperidine nitrogen could be functionalized to further tune the properties of these supramolecular assemblies.

Furthermore, the molecule can participate in intricate hydrogen-bonding networks to drive self-assembly into higher-order structures. Drawing inspiration from peptide-based systems, which form complex materials through directional non-covalent interactions, derivatives of this compound could be designed to form hydrogels, liquid crystals, or other soft materials. ub.edu These systems rely on the collective effect of many weak interactions to generate materials with emergent properties, and the rigid, multifunctional piperidine core provides an excellent platform for programming these interactions.

Table 2: Potential Supramolecular and Material Applications

System Type Key Interactions Potential Application
Metal-Organic Frameworks (MOFs) Coordination bonds between carboxylic acids and metal ions. mdpi.com Gas storage, separation, catalysis.
Hydrogen-Bonded Networks H-bonding between carboxylic acids, ketones, and amine groups. Supramolecular gels, liquid crystals.
Peptidomimetics Incorporation into peptide chains to induce specific conformations. nih.govub.edu Therapeutic agents, enzyme inhibitors.

| Functional Polymers | Use as a monomer to form polyamides or polyesters. | Bio-inspired materials, drug delivery systems. nih.gov |

Conclusion: the Enduring Significance of 4 Oxopiperidine 3,5 Dicarboxylic Acid in Chemical Research

Synthesis of Key Achievements and Research Trajectories in 4-Oxopiperidine-3,5-dicarboxylic acid Chemistry

The primary significance of this compound and its analogues in chemical research lies in their role as intermediates for the synthesis of more complex molecular architectures. Research has demonstrated its utility in constructing novel heterocyclic systems and as a core scaffold for compounds with potential biological activity.

A key research trajectory involves the use of its ester derivatives, such as diethyl or dimethyl esters, which serve as more tractable starting materials for multi-step syntheses. For instance, ethyl 2,6-diaryl-4-oxopiperidin-3-carboxylates have been successfully used to synthesize 2-Amino-5,6,7,8-tetrahydro-5,7-diarylpyrido[4,3-d]pyrimidin-4-ols through cyclocondensation reactions with guanidine hydrochloride researchgate.net. This highlights a major achievement: the strategic use of the 4-oxopiperidine core to access fused ring systems that are of interest in medicinal chemistry.

Furthermore, the reactivity of the piperidine (B6355638) ring system has been exploited to create compounds related to gamma-aminobutyric acid (GABA) uptake inhibitors, such as nipecotic acid . Derivatives of 3-piperidinone-4-carboxylic acid have been used to prepare isoxazolo[5,4-c]pyridines, which exhibit GABA-related activity, demonstrating the scaffold's value in neuropharmacology research google.com. The chemical versatility of this compound is rooted in the distinct reactivity of its functional groups, allowing for a range of transformations.

Below is a table summarizing key reactions involving the 4-oxopiperidine-dicarboxylate scaffold, based on findings for the parent compound and its close derivatives.

Reaction TypeReagents/ConditionsProduct TypeSignificance
Cyclocondensation Guanidine Hydrochloride, Sodium EthoxideFused Pyrimidines (e.g., Pyrido[4,3-d]pyrimidin-4-ols)Access to complex, biologically relevant heterocyclic systems. researchgate.net
Hydrolysis Acidic or Basic Conditions (e.g., HCl or NaOH)Dicarboxylic Acid or its SaltIncreases water solubility for biological testing or further functionalization.
Esterification Alcohol (e.g., Ethanol, Methanol), Acid CatalystDiethyl or Dimethyl EstersImproves solubility in organic solvents and protects acid groups.
Heterocycle Formation Hydroxylammonium Chloride, BaseIsoxazolo[5,4-c]pyridine derivativesCreation of scaffolds with specific biological activities (e.g., GABA-related). google.com

Outlook on Future Contributions to Organic Synthesis, Materials Science, and Chemical Biology (as a scaffold)

The rigid, functionalized structure of this compound positions it as a valuable scaffold for future innovations across several scientific domains.

Organic Synthesis: As a synthetic scaffold, the compound offers multiple reaction sites—the ketone, the two carboxylic acids, and the ring nitrogen. This opens avenues for its use in diversity-oriented synthesis to generate libraries of complex molecules for screening. Future work could focus on developing stereoselective syntheses of substituted derivatives, allowing for precise control over the three-dimensional arrangement of functional groups. This is crucial for creating molecules with specific biological targets. Its constrained ring system is ideal for building conformationally restricted analogues of natural products.

Materials Science: Dicarboxylic acids are fundamental monomers in the synthesis of polymers like polyesters and polyamides wikipedia.orgiosrjournals.org. The this compound scaffold could be explored as a novel monomer to create advanced polymers. The rigid piperidone core could introduce unique properties such as thermal stability, rigidity, and defined stereochemistry into the polymer backbone. As a scaffold, it could also be used to construct metal-organic frameworks (MOFs), where the nitrogen and oxygen atoms could serve as coordination sites for metal ions, leading to materials with tailored porosity and catalytic properties.

Chemical Biology: In chemical biology, the compound serves as an excellent scaffold for designing peptidomimetics and constrained amino acids. The piperidine ring can mimic the turns in a peptide's secondary structure, a feature often crucial for biological activity orgsyn.org. Future applications could involve using this scaffold to design inhibitors of enzymes or to disrupt protein-protein interactions. Given its established connection to GABA-related compounds, there is significant potential for developing new chemical probes to study neurological pathways or to serve as core structures for novel central nervous system drug candidates google.com.

Remaining Challenges and Opportunities for Continued Exploration of this compound

Despite its potential, the exploration of this compound is not without its difficulties, which in turn present opportunities for future research.

Remaining Challenges:

Stereocontrol: The synthesis of the core structure often results in a mixture of stereoisomers. Developing robust, scalable, and asymmetric synthetic routes to access enantiomerically pure forms of the compound remains a significant challenge. The separation of these isomers can be difficult and costly.

Solubility: The parent diacid often exhibits poor solubility in many common organic solvents, which can complicate its handling and reactivity. While ester derivatives are used to overcome this, it adds extra steps to the synthesis cymitquimica.com.

Opportunities for Continued Exploration:

Catalytic Methods: A major opportunity lies in the development of novel catalytic methods for the synthesis and functionalization of the 4-oxopiperidine scaffold. This includes asymmetric catalysis to resolve the challenge of stereocontrol and chemoselective catalysis to address the issue of selective functionalization without relying on protecting groups.

New Polymer Development: There is a substantial opportunity to investigate its use as a monomer in polymer chemistry. Systematic studies on how the incorporation of this rigid, functional scaffold affects the mechanical, thermal, and biological properties of polyesters and polyamides could lead to new classes of high-performance materials.

Scaffold for Drug Discovery: The full potential of this molecule as a scaffold in drug discovery is yet to be realized. An opportunity exists to use it as a starting point for creating diverse compound libraries to screen against a wide range of biological targets beyond the nervous system, such as infectious diseases and oncology.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Oxopiperidine-3,5-dicarboxylic acid to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., glacial acetic acid or ethanol for controlled reaction kinetics) and purification techniques such as recrystallization or column chromatography. Monitoring reaction progress via FT-IR or NMR spectroscopy ensures intermediate formation and purity. For dicarboxylic acid derivatives, stoichiometric control of reactants (e.g., hydrazine or Pd/C catalysts) and inert atmosphere conditions can mitigate side reactions .

Q. What spectroscopic and crystallographic techniques are essential for characterizing the structural properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving molecular geometry and hydrogen-bonding networks . Complement with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O–H···O or N–H···O bonds). FT-IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while ¹H/¹³C NMR elucidates proton environments and carbon connectivity .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic structure and hydrogen bonding interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps, and validate crystallographic data. Compare computed geometric parameters (bond lengths, angles) with XRD results to assess accuracy. For hydrogen bonding, use Natural Bond Orbital (NBO) analysis to quantify interaction energies .

Q. What strategies are effective in designing metal-organic frameworks (MOFs) using this compound as a ligand, and how do structural variations impact their catalytic or gas storage properties?

  • Methodological Answer : Leverage the compound’s dual carboxylate groups to coordinate lanthanide or transition metals (e.g., Zn²⁺, Eu³⁺). Solvothermal synthesis in DMF/water mixtures at 80–120°C promotes framework assembly. Adjust linker rigidity (e.g., pyridine vs. piperidine cores) to tune porosity. Evaluate gas adsorption (H₂, CO₂) via volumetric analyzers and catalytic activity using probe reactions (e.g., oxidation of alcohols) .

Q. How can researchers analyze and resolve contradictions in thermal stability data when incorporating this compound into coordination polymers?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under inert and oxidative atmospheres to differentiate decomposition pathways (e.g., ligand loss vs. framework collapse). Cross-validate with variable-temperature XRD to monitor structural integrity. Contradictions may arise from solvent retention or polymorphism; use dynamic vapor sorption (DVS) to assess hydration effects .

Methodological and Safety Considerations

Q. What are the best practices for ensuring safety when handling this compound during experimental procedures?

  • Methodological Answer : Use fume hoods with >0.5 m/s face velocity to prevent inhalation of aerosols. Wear nitrile gloves and polypropylene lab coats to avoid skin contact. For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Store in airtight containers at 2–8°C to prevent degradation .

Q. Which chromatographic techniques are most suitable for quantifying this compound in biological matrices, and how can method validation be approached?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) achieves baseline separation. Validate via spike-recovery assays in urine or serum; limit of detection (LOD) < 0.1 µg/mL. For complex matrices, derivatize with phenylisothiocyanate to enhance sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.